Pyroxasulfone metabolite 3

概要

説明

Pyroxasulfone metabolite 3 is a derivative of the herbicide pyroxasulfone, which is used as a pre-emergence herbicide to control grass and broadleaf weeds in crops such as wheat, corn, and soybean . Pyroxasulfone inhibits the biosynthesis of very-long-chain fatty acids in plants, making it effective against a wide range of weed species .

準備方法

The preparation of pyroxasulfone metabolite 3 involves the metabolism of pyroxasulfone in plants. The main metabolic route includes the cleavage of the methylene-sulfonyl linkage caused by glutathione conjugation . The synthetic route for pyroxasulfone itself involves several steps, including the reaction of 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol with chlorinating agents to obtain the desired compound . Industrial production methods for pyroxasulfone involve continuous flow processes and the recycling of bromine anions using suitable oxidizing agents .

化学反応の分析

Pyroxasulfone metabolite 3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized metabolites.

Reduction: Reduction reactions can lead to the formation of reduced metabolites.

Substitution: Substitution reactions can occur, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions include different oxidized, reduced, and substituted metabolites .

科学的研究の応用

Chemical Properties and Structure

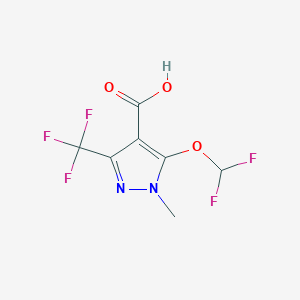

- Molecular Formula : C7H5F5N2O3

- Molecular Weight : 260.12 g/mol

- CAS Number : 1379794-41-8

- IUPAC Name : 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

The structure of M-3 indicates its potential for interaction with biological systems, particularly in plants where it is involved in metabolic processes.

Herbicide Efficacy and Selectivity

Pyroxasulfone, and by extension its metabolite M-3, is primarily used as a pre-emergence herbicide targeting a wide range of broadleaf weeds and grasses. Research has shown that M-3 contributes to the selective action of pyroxasulfone against certain weed species while being less harmful to crops like wheat. The selectivity is attributed to differential metabolism rates between tolerant and susceptible plant species .

Metabolism Studies

Studies have demonstrated that M-3 is a significant product of pyroxasulfone metabolism in both plants and livestock. Understanding the metabolic pathways is essential for assessing the environmental impact and safety of pyroxasulfone applications. In plants, M-3 results from the cleavage and oxidation of pyroxasulfone, indicating its role in the herbicide's efficacy .

Maximum Residue Limits (MRLs)

Regulatory bodies such as the EPA have established MRLs for pyroxasulfone and its metabolites, including M-3, to ensure consumer safety. The proposed MRL for M-3 varies by crop but is generally set at levels that pose no significant risk to human health . For example, the established MRL for wheat grain is 0.025 ppm, reflecting thorough evaluations of field trial data.

Safety Assessments

Toxicological assessments indicate that pyroxasulfone exhibits low acute toxicity across various exposure routes. Long-term studies have been conducted to evaluate potential chronic effects, with findings suggesting minimal risks associated with dietary exposure to residues of M-3 in food products .

Field Trials

Field trials conducted across different agricultural settings have provided insights into the performance of pyroxasulfone and its metabolites. For instance:

| Crop | Application Method | Total Application Rate (g a.i./ha) | Preharvest Interval (days) | Residue Levels (ppm) |

|---|---|---|---|---|

| Wheat | Ground spray | 148-158 | 40-104 | 0.025 |

| Soybean | Pre-emergence | 153 | 79 | 0.025 |

These trials support the establishment of safe application rates and contribute to regulatory assessments for agricultural use .

Comparative Studies on Metabolism

Research comparing the metabolism of pyroxasulfone in tolerant crops versus susceptible weeds has highlighted the efficiency of M-3 formation in tolerant species. This understanding aids in developing more effective weed management strategies while minimizing crop damage .

作用機序

Pyroxasulfone metabolite 3 exerts its effects by inhibiting the elongation steps of very-long-chain fatty acid synthesis in plants. This inhibition is achieved through the action of very-long-chain fatty acid elongases (VLCFAEs), which are the molecular targets of the compound . The inhibition of VLCFAEs leads to a buildup of fatty acid precursors and disrupts the normal growth and development of weeds .

類似化合物との比較

Pyroxasulfone metabolite 3 is unique compared to other similar compounds due to its specific inhibition of VLCFAEs and its effectiveness at lower application rates. Similar compounds include:

Metolachlor: Another herbicide that inhibits VLCFA synthesis but requires higher application rates.

Flufenacet: A herbicide with a similar mode of action but different chemical structure.

Fentrazamide: Another VLCFAE inhibitor with different selectivity and efficacy profiles.

This compound stands out due to its high efficacy, selectivity, and lower environmental impact compared to these similar compounds .

生物活性

Pyroxasulfone is a herbicide known for its efficacy in controlling various weed species by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. Its metabolite, Pyroxasulfone Metabolite 3 (M-3), has garnered interest for its biological activity and potential effects on non-target organisms. This article explores the biological activity of this compound, including its metabolism, toxicological assessments, and implications for agricultural practices.

Chemical Structure and Metabolism

Pyroxasulfone is a derivative of 3-sulfonylisoxazoline, and its metabolic pathways involve several transformations. The primary metabolic route includes cleavage of the sulfonyl group, leading to various metabolites, including M-3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid) .

Metabolic Pathways:

- Route 1: Cleavage of the sulfonyl group followed by sequential oxidations or glutathione conjugation.

- Route 2: Sequential oxidations of the parent compound.

The major metabolites in urine from rats include M-13, M-7, and M-3, with M-3 being a significant product of pyroxasulfone metabolism .

Biological Activity and Toxicological Assessments

The biological activity of this compound has been evaluated through various studies focusing on its toxicity and effects on different organisms.

Toxicity Studies:

- Rats: In a 14-day oral toxicity study, M-3 did not exhibit significant toxicity at doses up to 1000 mg/kg/day. Observed effects included mild inflammation in skeletal muscle and increased serum creatine kinase levels .

- Plants: Studies indicate that M-3 retains herbicidal properties similar to pyroxasulfone, effectively inhibiting growth in susceptible weed species. This suggests that M-3 contributes to the overall herbicidal activity observed with pyroxasulfone applications .

- Environmental Impact: Residue studies showed that M-3 levels in crops were below the limit of quantification (LOQ) in most cases, indicating minimal environmental persistence .

Case Studies

Several case studies have been conducted to assess the impact of Pyroxasulfone and its metabolites on agricultural systems:

- Field Trials with Corn and Soybean:

- Metabolism in Tomato Seedlings:

Data Tables

| Study Type | Organism/Plant | Dose (mg/kg) | Major Findings |

|---|---|---|---|

| Oral Toxicity | Rats | 1000 | No significant toxicity; mild inflammation noted |

| Residue Analysis | Corn/Soybean | N/A | M-3 residues below LOQ |

| Herbicidal Activity | Weeds | Field doses | Effective growth inhibition observed |

| Metabolism | Tomato Seedlings | N/A | Strong absorption; low levels of M-3 detected |

特性

IUPAC Name |

5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUDLFRMVZXUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009434 | |

| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379794-41-8 | |

| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。